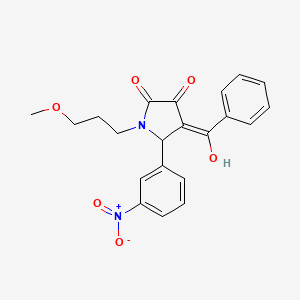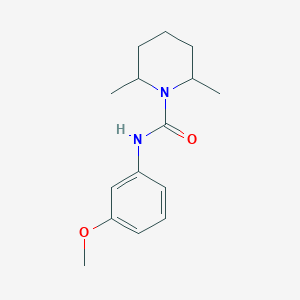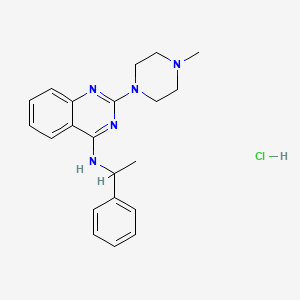![molecular formula C22H26N2O3 B5294888 2-[2-oxo-2-(1-piperidinyl)ethoxy]-N-(1-phenylethyl)benzamide](/img/structure/B5294888.png)
2-[2-oxo-2-(1-piperidinyl)ethoxy]-N-(1-phenylethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-oxo-2-(1-piperidinyl)ethoxy]-N-(1-phenylethyl)benzamide, also known as OPEB, is a compound that has gained attention in the scientific community due to its potential applications in research. OPEB is a benzamide derivative that has been found to have various biochemical and physiological effects, making it a promising compound for further investigation.
Mecanismo De Acción
2-[2-oxo-2-(1-piperidinyl)ethoxy]-N-(1-phenylethyl)benzamide selectively inhibits FAAH by binding to the active site of the enzyme. This prevents FAAH from breaking down endocannabinoids, leading to an increase in their levels in the body. The exact mechanism by which this compound binds to FAAH is still being studied, but it is thought to involve interactions with specific amino acid residues in the enzyme's active site.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. By inhibiting FAAH, this compound can increase the levels of endocannabinoids in the body, leading to effects such as analgesia, anti-inflammatory effects, and reduced anxiety. This compound has also been found to have potential applications in the treatment of various diseases such as cancer, Alzheimer's disease, and epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[2-oxo-2-(1-piperidinyl)ethoxy]-N-(1-phenylethyl)benzamide has several advantages as a research tool. It is a highly selective inhibitor of FAAH, meaning that it can be used to study the effects of endocannabinoids specifically without affecting other pathways. This compound is also highly stable and can be easily synthesized, making it a viable compound for use in research. However, this compound does have limitations. It is a relatively new compound, and its long-term effects are still being studied. Additionally, this compound has limited solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for the study of 2-[2-oxo-2-(1-piperidinyl)ethoxy]-N-(1-phenylethyl)benzamide. One potential direction is the development of this compound analogs that can selectively target other enzymes involved in the endocannabinoid system. Another direction is the study of the long-term effects of this compound on the body. Additionally, this compound could be used in combination with other compounds to study their interactions and potential therapeutic applications. Overall, this compound is a promising compound that has the potential to advance our understanding of the endocannabinoid system and its role in various physiological processes.
Métodos De Síntesis
The synthesis of 2-[2-oxo-2-(1-piperidinyl)ethoxy]-N-(1-phenylethyl)benzamide involves a multistep process that begins with the reaction of 2-(2-bromoethoxy)benzoyl chloride with piperidine to form 2-(2-bromoethoxy)-N-(1-piperidinyl)benzamide. This intermediate is then reacted with phenethylamine to form the final product, this compound. The synthesis of this compound has been optimized to yield high purity and yield, making it a viable compound for research purposes.
Aplicaciones Científicas De Investigación
2-[2-oxo-2-(1-piperidinyl)ethoxy]-N-(1-phenylethyl)benzamide has been found to have various applications in scientific research. One of the most promising applications is its potential as a tool for studying the endocannabinoid system. This compound has been found to selectively inhibit the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the degradation of endocannabinoids such as anandamide. By inhibiting FAAH, this compound can increase the levels of endocannabinoids in the body, allowing for the study of their physiological effects.
Propiedades
IUPAC Name |
2-(2-oxo-2-piperidin-1-ylethoxy)-N-(1-phenylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-17(18-10-4-2-5-11-18)23-22(26)19-12-6-7-13-20(19)27-16-21(25)24-14-8-3-9-15-24/h2,4-7,10-13,17H,3,8-9,14-16H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQXACZUYRUELKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2OCC(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl [1-({[3-(methylthio)phenyl]amino}carbonyl)-2-piperidinyl]acetate](/img/structure/B5294805.png)
![2-{3-[(1-ethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-indol-1-yl}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5294826.png)
![ethyl 5-(4-methoxyphenyl)-7-methyl-2-{[5-(4-methyl-2-nitrophenyl)-2-furyl]methylene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5294834.png)
![ethyl 4-(2-chlorophenyl)-6-[(4-ethyl-1-piperazinyl)methyl]-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5294839.png)
![2,2'-[4,4'-biphenyldiylbis(thio)]bis(1-phenylethanone)](/img/structure/B5294849.png)
![5-{5-bromo-2-[(3-methylbenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5294864.png)



![ethyl 3-amino-2-(3-pyridinyl)thieno[2,3-b]pyridine-6-carboxylate](/img/structure/B5294896.png)

![N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-6-(methoxymethyl)pyrimidin-4-amine](/img/structure/B5294921.png)

![1-[2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoyl]-3-(1H-pyrazol-5-yl)piperidine](/img/structure/B5294932.png)